Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
“Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a complex organic compound. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds . Novel methods for constructing benzofuran rings have been discovered in recent years .Molecular Structure Analysis
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Heterocyclic Analogues with Hypolipidemic Activity
A series of heterocyclic analogues demonstrated potent hypolipidemic activity by significantly reducing serum cholesterol and triglyceride levels in rats. The structural exploration and synthesis of these compounds, including those with benzofuran and piperazine elements, highlighted the potential of such molecules in managing lipid disorders (Ashton et al., 1984).
Molecular Interactions with CB1 Cannabinoid Receptor
Research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) provided insights into its potent and selective antagonistic properties towards the CB1 cannabinoid receptor. Structural analogues, including those with benzofuran and piperazine structures, were analyzed for their interaction with the receptor, contributing to a better understanding of the receptor's binding affinity and activity modulation (Shim et al., 2002).
PET Probe Development for PIM1 Imaging
The development of PET probes for imaging the enzyme PIM1 involved synthesizing benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone analogues. These compounds, due to their potent and selective inhibition of PIM1, offer promising tools for in vivo studies of this kinase's role in diseases (Gao et al., 2013).
Antimicrobial Activity of Benzofuran Derivatives
Benzofuran derivatives, including those with piperazine moieties, exhibited significant antimicrobial activity against various bacterial and fungal strains. These findings underline the potential of such compounds in the development of new antimicrobial agents (Koca et al., 2005).
Inhibition of Bacterial Biofilm and MurB Enzyme
Bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent inhibitory activity against bacterial biofilms and the MurB enzyme, which is crucial for bacterial cell wall synthesis. These compounds offer a novel approach to combating bacterial resistance through targeting biofilm formation and essential bacterial enzymes (Mekky & Sanad, 2020).
Future Directions
Mechanism of Action
Target of Action
It’s hypothesized that it might interact with targets other than brd4 , potentially interfering with cellular DNA damage repair mechanisms .
Mode of Action
It’s suggested that it might interfere with cellular DNA damage repair mechanisms
Biochemical Pathways
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The exact pathways and their downstream effects for this specific compound need further investigation.
Result of Action
Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects
Biochemical Analysis
Biochemical Properties
It is known that benzofuran derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
1-benzofuran-2-yl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3.ClH/c1-13-16(14(2)25-20-13)12-21-7-9-22(10-8-21)19(23)18-11-15-5-3-4-6-17(15)24-18;/h3-6,11H,7-10,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHPOYLFYBQVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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